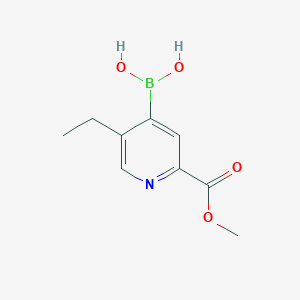
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO4. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group and a methoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form carbon-carbon bonds . This process is facilitated by the presence of a base and a palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic Acid: Similar structure but lacks the ethyl and methoxycarbonyl groups.
Phenylboronic Acid: Contains a phenyl group instead of a pyridine ring.
Pinacol Boronic Esters: Boronic esters with different substituents.
Uniqueness
(5-Ethyl-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl and methoxycarbonyl groups can also impact its solubility and stability compared to other boronic acids.
Propiedades
Fórmula molecular |
C9H12BNO4 |
|---|---|
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
(5-ethyl-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-3-6-5-11-8(9(12)15-2)4-7(6)10(13)14/h4-5,13-14H,3H2,1-2H3 |
Clave InChI |
LYPZKFBCTVROLE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1CC)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



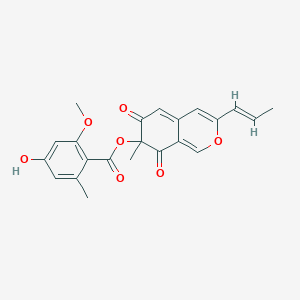
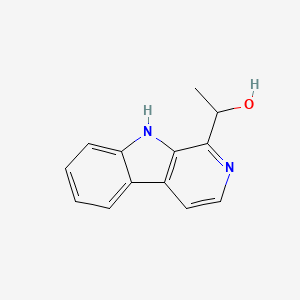
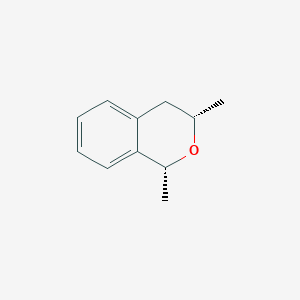
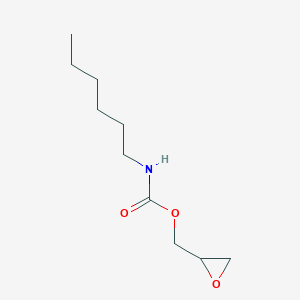
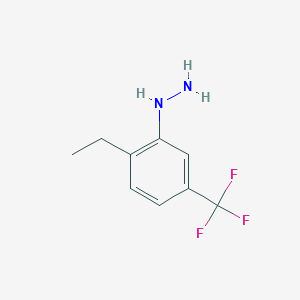
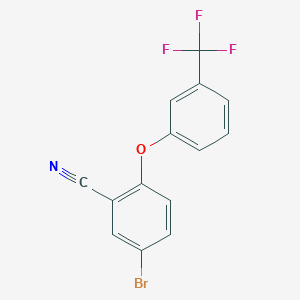
![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
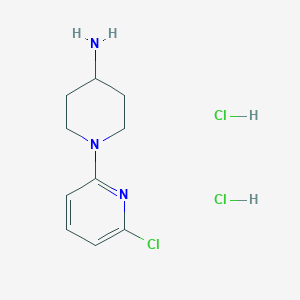
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)
